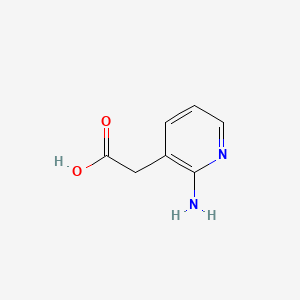

2-(2-Aminopyridin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307332 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-97-3 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminopyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, featuring both a pyridine ring and an acetic acid moiety, presents a versatile platform for the synthesis of novel therapeutic agents. The aminopyridine component is a well-established pharmacophore found in numerous biologically active molecules, while the acetic acid group provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, guiding formulation, predicting biological behavior, and ensuring the development of robust analytical methods.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for scientists, offering not only a compilation of available data but also detailed experimental protocols and the scientific rationale behind these methodologies. Where experimental data is not publicly available, this guide provides predicted values based on established computational models, offering a valuable starting point for experimental design.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of this compound, presented below, is key to understanding its properties.

Chemical Structure:

A summary of the core physicochemical properties of this compound is provided in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈N₂O₂ | - |

| Molecular Weight | 152.15 g/mol | [1][2][3][4][5][6] |

| Melting Point | 219-221.5 °C (decomposition) | [7][8] |

| Boiling Point | 379.2 ± 27.0 °C | Predicted[7] |

| pKa | Predicted values: ~4.5 (carboxylic acid), ~6.5 (pyridinium ion) | Computational Prediction |

| LogP | Predicted value: ~0.5 | Computational Prediction |

| Aqueous Solubility | Predicted to be sparingly soluble | - |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

This section details the experimental protocols for determining the key physicochemical properties of this compound. The methodologies are presented with an emphasis on the underlying scientific principles, providing a deeper understanding of the experimental choices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

-

Controlled Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate determination of the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature and Agitation: Maintains equilibrium and ensures a homogenous mixture.

-

Filtration/Centrifugation: Crucial for removing all undissolved particles, which would otherwise lead to an overestimation of solubility.

Diagram of Solubility Determination Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino and pyridine nitrogen) functional group, determining the pKa values is essential for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Causality Behind Experimental Choices:

-

Strong Acid/Base Titrant: Ensures a sharp and well-defined equivalence point.

-

Calibrated pH Meter: Essential for accurate pH measurements, which directly determine the pKa values.

Diagram of pKa Determination Logic:

Caption: Logical Flow of pKa Determination by Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the amine protons.

-

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. Signals for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the methylene carbon would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, characteristic IR absorption bands would be expected for:

-

O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)

-

N-H stretch of the primary amine (two bands around 3300-3500 cm⁻¹)

-

C=O stretch of the carboxylic acid (strong band around 1700-1725 cm⁻¹)

-

C=C and C=N stretches of the pyridine ring (in the 1400-1600 cm⁻¹ region)

The NIST Chemistry WebBook provides an IR spectrum for 2-aminopyridine which can be used as a reference for the pyridine ring vibrations.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 152. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments. The NIST Chemistry WebBook has a mass spectrum for 2-aminopyridine that can offer some context for the fragmentation of the pyridine ring.[2]

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Prediction of LogP:

Due to the lack of experimental LogP data for this compound, computational methods are employed for its prediction. These methods, often based on Quantitative Structure-Property Relationship (QSPR) models, use the chemical structure to estimate the LogP value.[12][13][14][15][16] Various algorithms exist, and they typically provide a good approximation for initial assessments. For this compound, a predicted LogP of approximately 0.5 suggests that it is relatively hydrophilic.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By combining available experimental data with predictive modeling and established analytical protocols, this document serves as a comprehensive resource for researchers. A thorough understanding and experimental determination of these properties are fundamental for advancing the study and application of this promising molecule in the fields of medicinal chemistry and drug development.

References

- 1. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Aminopyridine [webbook.nist.gov]

- 3. This compound | 101860-97-3 [sigmaaldrich.com]

- 4. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyridine [webbook.nist.gov]

- 12. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 16. QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous and Organic Solubility of 2-(2-Aminopyridin-3-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminopyridin-3-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics is fundamental for its application in drug discovery, process chemistry, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed, field-proven protocol for determining its solubility in various solvent systems. Furthermore, it delves into the key molecular factors influencing its solubility, offering a predictive framework for formulation and experimental design.

Introduction: The Significance of Solubility Data

The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a molecule like this compound, which incorporates both acidic (carboxylic acid) and basic (aminopyridine) functionalities, solubility behavior can be complex and highly dependent on the surrounding chemical environment. Accurate solubility data is paramount for:

-

Drug Discovery: Enabling the design of relevant in vitro assays and facilitating the transition to in vivo studies.

-

Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization, thereby optimizing yield and purity.

-

Formulation Development: Providing the foundational knowledge for developing stable and bioavailable dosage forms, from simple solutions to complex amorphous solid dispersions.

While specific, publicly available solubility data for this compound is limited, this guide synthesizes its known properties and established analytical methodologies to empower researchers to generate high-quality, reliable data.

Physicochemical Profile of this compound

A compound's solubility is governed by its intrinsic physicochemical properties. The table below summarizes the key known characteristics of this compound, which collectively suggest a molecule with polar characteristics and the potential for complex solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [2][3][4] |

| Physical Form | Solid | [1] |

| Melting Point | 219-221.5 °C (decomposition) | [2] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

| Computed logP (XLogP3) | 0 | [4] |

The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the pyridine nitrogen, amino nitrogen, and carboxyl oxygens) indicates a strong potential for interaction with polar solvents.[4] The low calculated logP value of 0 suggests that the molecule does not have a strong preference for a lipophilic or hydrophilic environment, hinting at the possibility of moderate solubility in a range of solvents.[4]

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a gold-standard technique for accurately determining thermodynamic solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the solid form of the compound remains consistent throughout the experiment.

Materials and Equipment

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[5][6]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The choice of analytical technique will dictate the required concentration range. LC-MS/MS offers superior sensitivity for trace-level analysis compared to HPLC-UV.[5]

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point of ~10 mg per 1 mL of solvent is typically sufficient.

-

Add a precise volume of the desired test solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

-

Equilibration:

-

Agitate the samples for a predetermined period. Causality Explanation: The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48 to 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, thereby validating that equilibrium has been achieved.

-

-

Sample Processing:

-

After equilibration, allow the vials to rest, letting the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Explanation: This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material should be chosen carefully to minimize drug adsorption.

-

Dilute the filtered sample with a known volume of the initial mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). Chromatographic methods are preferred as they separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[6][7][8]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Factors Influencing the Solubility of this compound

The unique zwitterionic potential of this molecule makes its solubility highly sensitive to several factors.

Effect of pH

The molecule possesses a basic 2-aminopyridine group (pKa of the conjugate acid is ~6-7) and a carboxylic acid group (pKa ~4-5). This means its net charge is highly pH-dependent:

-

Low pH (e.g., pH < 2): The amino group will be protonated (cationic), and the carboxylic acid will be neutral. The molecule will exist as a cation, likely forming salts with counter-ions and exhibiting high aqueous solubility.

-

Mid-range pH (e.g., pH 5-6): The molecule can exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions can have low solubility if their intramolecular interactions are strong (forming a stable crystal lattice).

-

High pH (e.g., pH > 8): The amino group will be neutral, and the carboxylic acid will be deprotonated (anionic). The molecule will exist as an anion, forming salts with cations and exhibiting high aqueous solubility.

The lowest solubility is expected near the isoelectric point (pI), where the net charge is zero.

Solvent Polarity

Based on its structure, the molecule is polar. It will exhibit higher solubility in polar protic solvents (like water, ethanol, methanol) that can engage in hydrogen bonding with both the amino and carboxylic acid groups. Solubility in non-polar solvents (like hexane or toluene) is expected to be very low.

Use of Co-solvents and Additives

For applications requiring higher concentrations in organic solvents, such as for spray-dried dispersions, the use of additives can be highly effective. The addition of a small amount of a volatile acid, like acetic acid, can protonate the basic aminopyridine nitrogen.[9] This in-situ salt formation can dramatically disrupt the crystal lattice energy and increase solubility in organic solvents like methanol or ethanol.[9]

Diagram of Influencing Factors

References

A Technical Guide to the Spectroscopic Characterization of 2-(2-Aminopyridin-3-yl)acetic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-aminopyridin-3-yl)acetic acid (CAS No. 101860-97-3).[1][2][3][4][5][6] Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on explaining the underlying principles and experimental considerations that lead to the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino group and an acetic acid moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The amino-pyridine core is a well-established pharmacophore found in numerous biologically active molecules, while the acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will walk through the expected data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy to provide a complete analytical picture of the molecule.

Below is the chemical structure of this compound, with atoms numbered for the purpose of spectroscopic assignment in the subsequent sections.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For a molecule like this compound, electron ionization (EI) would be a common method for analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Expected Mass Spectrum Data

The molecular formula of this compound is C₇H₈N₂O₂.[1][2][3][4][5] The nominal molecular weight is 152 g/mol .[3][4][5][7]

| m/z (amu) | Proposed Ion | Formula | Notes |

| 152 | [M]⁺• | [C₇H₈N₂O₂]⁺• | Molecular Ion |

| 107 | [M - COOH]⁺ | [C₆H₇N₂]⁺ | Loss of the carboxylic acid group (a common fragmentation for carboxylic acids). |

| 93 | [C₅H₅N₂]⁺ | Further fragmentation, potentially loss of the methylene group. |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₇H₈N₂O₂]⁺•\nm/z = 152"]; Frag1 [label="[C₆H₇N₂]⁺\nm/z = 107"]; Frag2 [label="[C₅H₅N₂]⁺\nm/z = 93"];

M -> Frag1 [label="- COOH"]; Frag1 -> Frag2 [label="- CH₂"]; }

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent to IR radiation.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The interpretation below is based on established correlation tables and data from related 2-aminopyridine derivatives.[8][9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |

| 3450 - 3300 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) | Typically appears as a doublet. For 2-aminopyridine, these bands are reported in this region.[9] |

| 3300 - 2500 | O-H stretching | Carboxylic Acid (-COOH) | A very broad band due to hydrogen bonding, often overlapping with C-H stretches. |

| ~1710 | C=O stretching | Carboxylic Acid (-COOH) | A strong, sharp absorption characteristic of the carbonyl group. |

| ~1630 | N-H scissoring (bending) | Primary Amine (-NH₂) | Confirms the presence of the amino group.[9] |

| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring | A series of bands indicating the aromatic nature of the pyridine ring. |

| 1320 - 1210 | C-N stretching | Aryl Amine | Corresponds to the bond between the pyridine ring and the amino group.[9] |

| ~900 | O-H out-of-plane bending | Carboxylic Acid (-COOH) | A broad band characteristic of the dimeric form of carboxylic acids. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound (~5-10 mg for ¹H, ~20-50 mg for ¹³C) is dissolved in a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Disclaimer: The following data is predicted and may vary from an experimental spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.9 | Doublet of doublets | 1H | H6 | Downfield due to proximity to the electronegative ring nitrogen. |

| ~7.2 - 7.3 | Doublet of doublets | 1H | H4 | Shifted downfield relative to H5 due to deshielding from the adjacent C3 with the acetic acid group. |

| ~6.5 - 6.6 | Doublet of doublets | 1H | H5 | The most upfield of the pyridine protons, influenced by the electron-donating amino group. |

| ~5.5 - 6.0 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |

| ~3.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. |

| ~12.0 - 12.5 | Broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically very broad. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Disclaimer: The following data is predicted and may vary from an experimental spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O | Carbonyl carbon of the carboxylic acid, highly deshielded. |

| ~158 | C2 | Carbon attached to two nitrogen atoms (ring and amino), significantly deshielded. |

| ~148 | C6 | Deshielded due to proximity to the ring nitrogen. |

| ~137 | C4 | Aromatic CH carbon. |

| ~118 | C3 | Shielded due to the electron-donating effect of the adjacent amino group, but deshielded by the substituent. |

| ~112 | C5 | Aromatic CH carbon, shielded by the ortho-amino group. |

| ~35 | -CH₂- | Aliphatic methylene carbon. |

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and comprehensive toolkit for the structural verification of this compound. MS confirms the molecular weight and provides insights into fragmentation patterns. IR spectroscopy identifies the key functional groups: the primary amine, the carboxylic acid, and the pyridine ring. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the atoms, confirming the substitution pattern on the pyridine ring and the presence of the acetic acid side chain. This collective body of data provides the necessary evidence for the unambiguous confirmation of the molecule's structure, a critical step in any scientific endeavor utilizing this compound.

References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

-

Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. Available at: [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

-

This compound CAS#: 101860-97-3. ChemWhat. Available at: [Link]

-

This compound, min 95%, 100 mg. HDH Pharma Inc.. Available at: [Link]

-

2-Amino-2-(pyridin-3-yl)acetic acid. PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

-

101860-97-3 | MFCD11848318 | this compound. AA Blocks. Available at: [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

-

Products - 2a biotech. 2a biotech. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. aablocks.com [aablocks.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Stability and Storage of 2-(2-Aminopyridin-3-yl)acetic acid

Prepared by: Senior Application Scientist, Chemical Development Division

Executive Summary

This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for 2-(2-Aminopyridin-3-yl)acetic acid (CAS No. 101860-97-3). As a crucial building block in pharmaceutical research and development, understanding its chemical liabilities is paramount to ensuring material integrity, experimental reproducibility, and the quality of downstream products. This document synthesizes data from material safety data sheets, analogous compound studies, and established chemical principles to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the key environmental factors influencing its stability—temperature, light, and atmosphere—and delineate potential degradation pathways. Furthermore, this guide presents standardized protocols for handling, storage, and experimental stability assessment, designed to be both informative and immediately applicable in a laboratory setting.

Physicochemical Profile

A foundational understanding of a molecule's properties is essential before assessing its stability. This compound is a heterocyclic compound featuring an aminopyridine core with a carboxymethyl substituent.

Caption: Experimental workflow for a forced degradation study.

Protocol 4.1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the solution into separate, transparent glass vials for each condition. For solid-state testing, weigh approximately 5 mg of solid into each vial.

-

Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 48 hours.

-

Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 48 hours.

-

Oxidation: Add 3% hydrogen peroxide. Keep at room temperature, protected from light, for 48 hours.

-

Thermal Stress (Solution): Heat the stock solution at 60°C, protected from light, for 7 days.

-

Thermal Stress (Solid): Place the solid sample in an oven at 60°C for 7 days.

-

Photostability (Solid & Solution): Expose samples to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. A[1] control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Neutralize the acid and base samples before dilution. Dissolve the solid samples in the initial solvent.

-

Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

-

Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any new peaks (degradants).

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining over time.

-

Characterize major degradants by their mass-to-charge ratio (m/z) and retention time.

-

Summary and Conclusions

The chemical stability of this compound is robust under proper storage conditions but is susceptible to degradation from light, heat, and atmospheric oxygen. The primary liabilities are associated with the aminopyridine functional group. To ensure the highest material integrity for research and development activities, the following core principles must be adhered to:

-

Prioritize Refrigerated Storage: For long-term storage, conditions of 2-8°C are optimal.

-

Protect from Light: The compound is photosensitive; storage in amber vials or complete darkness is mandatory.

-

Utilize an Inert Atmosphere: To prevent slow oxidation, especially for long-term storage or reference standards, the material should be stored under nitrogen or argon.

-

Ensure Dry Conditions: The container must be tightly sealed to prevent moisture ingress.

By implementing these evidence-based storage and handling strategies, and by employing rigorous experimental validation where necessary, researchers can mitigate the risks of chemical degradation and ensure the reliability of their scientific outcomes.

References

- BLDpharm. 101860-97-3|this compound.

- ChemicalBook. 3-Pyridinecarboxylic acid(59-67-6).

- ChemScene. 101860-97-3 | this compound.

- Sigma-Aldrich.

- Spectrum Chemical.

- Pentachemicals.

- ChemicalBook. 2-Pyridinecarboxylic acid(98-98-6).

- Bio-Strategy.

- Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.

- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.

- Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.

- Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.

- SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.

- Sigma-Aldrich. This compound | 101860-97-3.

- BLDpharm. 80352-63-2|2-(3-Aminopyridin-2-yl)acetic acid.

- PubMed.

- Stratech Scientific. This compound, min 95%, 100 mg.

- ChemWhat. This compound CAS#: 101860-97-3.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- PubMed.

Sources

A Senior Application Scientist's Technical Guide to Sourcing and Utilizing 2-(2-Aminopyridin-3-yl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Aminopyridin-3-yl)acetic acid is a pivotal, yet often overlooked, heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—an amino group ortho to the ring nitrogen and a vicinal acetic acid moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial landscape, quality control requirements, and strategic applications, particularly its emerging role as a key component in the synthesis of targeted protein degraders. We will move beyond a simple supplier list to offer field-proven insights into qualifying and implementing this reagent, ensuring both efficiency and reproducibility in demanding drug discovery workflows.

Introduction to this compound

Core Chemical Identity

This compound is a substituted pyridine derivative whose structural features are critical to its synthetic utility. The primary amino group (at C2) and the acetic acid side chain (at C3) provide two orthogonal points for chemical modification, enabling its incorporation into larger molecules through amide bond formation, cyclization reactions, or other functional group transformations.

| Property | Value | Source |

| CAS Number | 101860-97-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [1][4] |

| Molecular Weight | 152.15 g/mol | [1][4] |

| IUPAC Name | (2-amino-3-pyridinyl)acetic acid | |

| Typical Form | Solid | |

| Typical Purity | ≥95% | [1] |

Strategic Importance in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore, recognized for its ability to form key hydrogen bond interactions with biological targets.[7] Molecules derived from this core structure are prevalent in numerous drug discovery programs.[8] The specific utility of this compound has been significantly amplified by the rise of novel therapeutic modalities. Its classification by some suppliers as a "Protein Degrader Building Block" highlights its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules designed to hijack the cellular ubiquitin-proteasome system.[1] The acetic acid handle provides a perfect attachment point for linkers, while the aminopyridine core can be elaborated into a warhead that binds to a target protein of interest.

Commercial Availability and Supplier Analysis

Sourcing high-quality starting materials is a foundational requirement for reproducible research. The commercial landscape for this compound consists of several primary manufacturers and distributors. When selecting a supplier, researchers must balance cost with critical factors such as purity, batch-to-batch consistency, available documentation (CoA, SDS), and lead times for resupply, especially for scale-up activities.

Comparative Supplier Data

The following table summarizes key data from prominent commercial suppliers. Note that availability and pricing are subject to change and should be verified directly with the vendor.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Ambeed) | AMBH2D6FDC81 | 95% | 100 mg - 5 g | Distributor for Ambeed, Inc. Good documentation availability (SDS, CoA request). |

| BLDpharm | BD00787163 | ≥95% | Custom | Offers various quantities and notes the need for cold-chain transportation.[3] |

| ChemScene | CS-0113904 | >95% | 100 mg - 1 g | States product is for research and further manufacturing use only.[5] |

| 2a biotech | 2A-0113904 | N/A | Inquiry | Lists the compound as an intermediate.[6] |

| ChemWhat | 187847 | N/A | Inquiry | Aggregator platform, provides physical properties like melting point (219-221.5°C).[4] |

Quality Control and In-House Validation

Trust in a supplier's Certificate of Analysis (CoA) is important, but internal verification is paramount for ensuring the integrity of experimental results. A new batch of any critical reagent should undergo a standardized in-house QC workflow before being released for general use.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA should provide, at a minimum:

-

Identity Confirmation: Usually via ¹H NMR and/or Mass Spectrometry (MS) to confirm the structure and molecular weight.

-

Purity Assessment: Typically determined by HPLC or LC-MS, expressed as a percentage area under the curve.

-

Appearance: A description of the physical state (e.g., "White to off-white solid").

-

Solvent Residue: May be included, often determined by ¹H NMR or GC.

Recommended In-House QC Protocol

This protocol represents a robust, self-validating system for incoming material qualification.

Step 1: Documentation Review

-

Cross-reference the CAS number (101860-97-3) on the bottle, packing slip, and CoA.

-

Review the supplier's CoA for completeness and ensure the purity meets your experimental tolerance (typically ≥95%).

Step 2: Physical Inspection

-

Visually inspect the material. It should be a homogenous solid, free of discoloration or foreign matter. Compare its appearance to the description on the CoA.

Step 3: Identity and Purity Confirmation

-

¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should be consistent with the expected structure of this compound and free from significant unassigned peaks. The ratio of aromatic to aliphatic protons should be correct.

-

LC-MS Analysis: Prepare a dilute solution and analyze via LC-MS. The chromatogram should show a single major peak at the expected retention time. The mass spectrum associated with this peak should display the correct mass-to-charge ratio ([M+H]⁺ ≈ 153.1).

Step 4: Release or Reject

-

If all checks pass, the material is qualified for use. Document the batch number and internal QC results.

-

If discrepancies are found, quarantine the material and contact the supplier's technical service department immediately.

Visualized QC Workflow

The following diagram outlines the logical flow for qualifying a new batch of the reagent.

Caption: A flowchart for the systematic qualification of this compound.

Synthesis and Application Context

Representative Synthetic Approach

While multiple proprietary routes exist, a common academic approach to similar structures involves the functionalization of a pre-formed pyridine ring. A plausible, generalized synthesis is outlined below. The causality behind this approach is the use of robust, well-characterized reactions like ortho-lithiation directed by the amino group, followed by carboxylation or reaction with a two-carbon electrophile.

Caption: A plausible synthetic route from a common starting material.

Application as a Protein Degrader Building Block

The true value of this reagent is realized in its application. In the context of PROTACs, a molecule requires three components: a "warhead" to bind the protein of interest (POI), an E3 ligase-binding ligand, and a linker to connect them. This compound is an ideal starting point for the warhead-linker portion.

Experimental Protocol: Amide Coupling to a Linker This protocol describes the foundational step of conjugating the building block to a linker entity possessing a terminal amine group (e.g., Boc-NH-(PEG)n-NH₂).

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir at room temperature for 15-20 minutes. The formation of the activated ester is the key mechanistic step.

-

Coupling: Add the amine-terminated linker (1.05 eq) dissolved in a minimal amount of anhydrous DMF to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

-

Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Integration of the building block into a PROTAC scaffold.

Safe Handling and Storage

Adherence to safety protocols is non-negotiable. The compound, while not acutely toxic, presents specific hazards that must be managed.

Summary of GHS Hazard Information

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Laboratory Practices

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere, as recommended by suppliers.

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a strategic enabler for advanced medicinal chemistry. Its commercial availability from a range of suppliers provides researchers with options, but this necessitates a rigorous internal validation process to ensure quality and reproducibility. By understanding its chemical properties, implementing a robust QC workflow, and appreciating its application in cutting-edge areas like targeted protein degradation, development teams can effectively leverage this versatile building block to accelerate their discovery programs.

References

-

St. John's Labs. This compound, min 95%, 100 mg. [Link]

-

PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid. [Link]

-

ChemWhat. This compound CAS#: 101860-97-3. [Link]

-

2a biotech. This compound. [Link]

-

Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

Royal Society of Chemistry. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 101860-97-3 [chemicalbook.com]

- 3. 101860-97-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chemscene.com [chemscene.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]

- 9. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Aminopyridine Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of 2-Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Medicinal Chemistry

The 2-aminopyridine moiety, a simple, low-molecular-weight, and highly functionalized heterocyclic compound, has emerged as a cornerstone in the synthesis of diverse and potent biological molecules.[1][2][3] Often described as an "unsung hero in drug discovery," its structural simplicity belies a remarkable versatility, allowing for straightforward chemical modifications that facilitate the optimization of drug-like properties.[4] This adaptability has led to the incorporation of the 2-aminopyridine scaffold into numerous clinically approved drugs and a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of the multifaceted biological activities of substituted 2-aminopyridines, delving into the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has greatly benefited from the chemical diversity of 2-aminopyridine derivatives. These compounds have been shown to inhibit various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 2-aminopyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction. A prominent example is their activity as Phosphoinositide-3-kinase (PI3K) inhibitors . The PI3K pathway is frequently overexpressed in many human malignant tumors, playing a central role in cell proliferation, cycle progression, and apoptosis.[7] By targeting this pathway, 2-aminopyridine derivatives can effectively induce cell cycle arrest and apoptosis in cancer cells. For instance, the derivative MR3278 has demonstrated superior PI3Kδ inhibitory activity (IC50 = 30 nM) and potent inhibition of acute myeloid leukemia (AML) cells.[7]

Another critical target for these derivatives is Cyclin-Dependent Kinase 8 (CDK8) , a transcriptional regulator implicated in colon cancer.[8] Novel 2-amino-pyridine derivatives have been designed to selectively inhibit CDK8, leading to suppressed activation of the WNT/β-catenin pathway, a critical signaling cascade in colorectal cancer.[8] Furthermore, some derivatives have been developed as dual inhibitors of both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), offering a synergistic approach to cancer therapy.[9] The Janus kinase 2 (JAK2) is another potential target, with 2-aminopyridine derivatives being investigated as inhibitors of the JAK/STAT signaling cascade, which is crucial in many myeloproliferative diseases.[10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For instance, in the development of PI3Kδ inhibitors, a bioisosterism strategy was employed to design a series of derivatives, leading to the identification of the highly potent MR3278.[7] Similarly, for CDK8 inhibitors, the design was based on the structural information of sorafenib-bound CDK8, highlighting the importance of rational drug design in optimizing activity.[8] The exploration of different functional groups and their spatial arrangement allows for the fine-tuning of binding affinities to target proteins and the overall pharmacological profile.

Quantitative Biological Activity Data

The following table summarizes the anticancer activity of representative 2-aminopyridine derivatives against various cancer cell lines and molecular targets.

| Compound | Target | Cell Line | IC50 | Reference |

| MR3278 | PI3Kδ | MOLM-16 (AML) | 2.6 µM | [7] |

| MR3278 | PI3Kδ | Mv-4-11 (AML) | 3.7 µM | [7] |

| Compound 29 | CDK8 | - | 46 nM | [8] |

| Amino acid conjugates (S3c, S5b, S6c) | Multiple | A2780CISR (Ovarian) | Promising Inhibition | [12][13][14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to determine the anticancer potential of 2-aminopyridine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminopyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, reliability, and high-throughput nature, making it an excellent primary screening tool to identify cytotoxic compounds. The choice of cell lines is critical and should be relevant to the type of cancer being targeted. The incubation time is determined based on the expected mechanism of action of the compounds; for example, compounds that induce apoptosis may require a longer incubation period.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[5][6]

Mechanism of Action: Disrupting Microbial Defenses

The precise mechanisms by which 2-aminopyridine derivatives exert their antimicrobial effects can vary. Molecular docking studies have suggested that these compounds can bind to and inhibit essential bacterial enzymes. For example, in a study of 2-amino-3-cyanopyridine derivatives, compound 2c showed high activity against Gram-positive bacteria, and docking analysis suggested potential interactions with key bacterial proteins.[5][15][16] Some derivatives have also been shown to be effective against multidrug-resistant (MDR) strains of Staphylococcus aureus, suggesting they may overcome existing resistance mechanisms.[17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of 2-aminopyridine derivatives are heavily influenced by their substitution patterns. For instance, the presence of a cyclohexylamine moiety in compound 2c was suggested to be crucial for its antimicrobial activity.[5] In another study, the introduction of different aldehyde-derived Schiff bases to a 2-amino-4-chloropyridine core resulted in variable and modest activity, with certain substitutions leading to significant biological activity.[18] These findings underscore the importance of systematic structural modifications to optimize antimicrobial efficacy.

Quantitative Biological Activity Data

The following table presents the antimicrobial activity of selected 2-aminopyridine derivatives, highlighting their efficacy against various microorganisms.

| Compound | Microorganism | Activity Metric | Value | Reference |

| 2c | S. aureus | MIC | 0.039 µg/mL | [5][15][16] |

| 2c | B. subtilis | MIC | 0.039 µg/mL | [5][15][16] |

| 2c | B. cereus | MIC | 78 µg/mL | [5] |

| 2c | E. faecalis | MIC | 78 µg/mL | [5] |

| 2c | M. luteus | MIC | 78 µg/mL | [5] |

| 3b, 3c, 3d, 3f, 3g | Various bacteria & fungi | Zone of Inhibition | Significant | [18] |

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard workflow for evaluating the antimicrobial activity of 2-aminopyridine derivatives involves initial screening using a disk diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

A. Disk Diffusion Assay (Qualitative Screening)

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).[19]

-

Disk Application: Impregnate sterile paper discs with a known concentration of the 2-aminopyridine derivative and place them on the inoculated agar surface.[19]

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.[19]

Causality Behind Experimental Choices: The disk diffusion assay is a rapid and cost-effective method for preliminary screening of a large number of compounds to identify those with potential antimicrobial activity.[19] The size of the zone of inhibition provides a qualitative measure of the compound's potency.

B. Minimum Inhibitory Concentration (MIC) Determination (Quantitative Assessment)

Step-by-Step Methodology:

-

Serial Dilution: Prepare a series of twofold dilutions of the 2-aminopyridine derivative in a liquid growth medium in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the microplate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][15]

Causality Behind Experimental Choices: The MIC assay provides a quantitative measure of a compound's antimicrobial potency, which is essential for comparing the efficacy of different derivatives and for guiding further drug development.

Neuroprotective and Anti-inflammatory Activities: Modulating Pathological Pathways

Beyond their roles in fighting cancer and infections, 2-aminopyridine derivatives have shown promise in treating neurodegenerative disorders and inflammatory conditions.

Mechanism of Action in Neuroprotection

In the context of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event.[20] 2-aminopyridine derivatives have been developed as potent and selective inhibitors of nNOS.[20][21] The 2-aminopyridine scaffold is crucial for anchoring these inhibitors to the active site of nNOS.[20] By inhibiting nNOS, these compounds can mitigate the neuronal damage caused by excessive NO. Some derivatives have also been shown to inhibit the aggregation of amyloid β-peptide (Aβ), a hallmark of Alzheimer's disease.[22]

Mechanism of Action in Anti-inflammatory Responses

Inflammation is a complex biological process, and chronic inflammation can contribute to various diseases. 2-aminopyridine derivatives have been reported to possess anti-inflammatory properties.[5][6] While the exact mechanisms are still under investigation, some derivatives have been shown to inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in the inflammatory cascade.[23]

Structure-Activity Relationship (SAR) Insights

For nNOS inhibitors, structural modifications at the tail amino functionality of the 2-aminopyridine scaffold have been investigated to improve bioavailability and selectivity.[20] Increasing lipophilicity, for instance by incorporating fluorine atoms, has been shown to enhance potential blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.[20] The development of antimalarial 3,5-diaryl-2-aminopyridines has also provided valuable SAR insights, where replacement of the pyridine core with a pyrazine led to a novel series with potent oral activity.[24]

Experimental Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The ability of 2-aminopyridine derivatives to inhibit nNOS can be assessed using an in vitro enzyme assay.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified nNOS enzyme, its substrate L-arginine, and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Inhibitor Addition: Add varying concentrations of the 2-aminopyridine derivative to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

NO Measurement: The amount of NO produced can be quantified using various methods, such as the Griess assay, which detects nitrite, a stable breakdown product of NO.

-

Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of the derivative and determine the IC50 value.

Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme. The use of purified enzyme allows for a clear understanding of the compound's specific activity without the confounding factors of a cellular environment.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: PI3K Inhibition by 2-Aminopyridine Derivatives

Caption: Inhibition of the PI3K signaling pathway by a 2-aminopyridine derivative.

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for screening the antimicrobial activity of 2-aminopyridine derivatives.

Conclusion and Future Directions

The 2-aminopyridine scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects, highlight the immense potential of this chemical entity. The ease of synthesis and the ability to fine-tune its pharmacological properties through structural modifications make it an attractive starting point for drug discovery programs.[1][3]

Future research in this field should focus on several key areas. A deeper understanding of the molecular mechanisms underlying the various biological activities will enable more rational drug design. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be invaluable in predicting the activity of novel derivatives and optimizing lead compounds.[5][10] Furthermore, exploring novel delivery systems and combination therapies could enhance the therapeutic efficacy and reduce the potential toxicity of 2-aminopyridine-based drugs. The continued exploration of this "unsung hero" of drug discovery promises to yield a new generation of medicines to combat a wide range of human diseases.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Khoumeri, O., Bidi, S., Galiano, F., ... & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Khoumeri, O., Bidi, S., Galiano, F., ... & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Khoumeri, O., Bidi, S., Galiano, F., ... & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. [Link]

-

AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery. [Link]

-

Orie, K. J., Duru, R., & Ngochindo, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 13. [Link]

-

ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. [Link]

-

ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine. [Link]

-

Nagashree, S., Mallu, P., & Karthik, C. S. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

-

Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of medicinal chemistry, 56(21), 8860-8871. [Link]

-

Li, M., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Yu, J., & Zhou, Y. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & medicinal chemistry letters, 81, 129152. [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

-

Kang, S., Li, H., Tang, W., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS medicinal chemistry letters, 9(10), 1025-1030. [Link]

-

Kang, S., Li, H., Tang, W., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of medicinal chemistry, 59(17), 8036-8049. [Link]

-

Orie, K. J., Duru, R., & Ngochindo, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Sroor, F. M., Abdel-Moneim, D., El-Remaily, M. A. A., & Bakhite, E. A. (2020). Synthesis, antimicrobial activity and structure-activity relationship of some new pyridine and thienopyridine derivatives. ResearchGate. [Link]

-

Khan, I., Zaib, S., Batool, S., Hassan, M., Khan, A., Saeed, A., ... & Iqbal, J. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug design, development and therapy, 15, 1347. [Link]

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Khoumeri, O., Bidi, S., Galiano, F., ... & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

de Oliveira, R. B., de Souza, A. C. A., de Almeida, L. R., da Silva, A. C., da Silva, C. C. P., & de Souza, M. C. B. V. (2020). Discovery of 2-aminopyridine Derivatives with Antichagasic and Antileishmanial Activity Using Phenotypic Assays. Anti-Infective Agents, 18(2), 136-143. [Link]

-

Wang, Y., Li, M., Zhang, Y., Wang, Y., Zhang, Y., Yu, J., & Zhou, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Singh, P., Singh, K., & Singh, P. P. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of biomolecular structure & dynamics, 1-19. [Link]

-

Onabolu, A. R., Oladipo, O. O., & Olayiwola, G. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. ResearchGate. [Link]

-

Khan, I., Zaib, S., Batool, S., Hassan, M., Khan, A., Saeed, A., ... & Iqbal, J. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed. [Link]

-

Singh, P., Singh, K., & Singh, P. P. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Semantic Scholar. [Link]

-

Wang, Y., Li, M., Zhang, Y., Wang, Y., Zhang, Y., Yu, J., & Zhou, Y. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13095-13111. [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

-

Cabeza, J., & Cubero, E. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3 (CO) 12]. X-Ray crystal structure of [Ru3 (μ-H)(μ3-anpy)(CO) 9](hanpy= 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (22), 3657-3663. [Link]

-

Khan, I., Zaib, S., Batool, S., Hassan, M., Khan, A., Saeed, A., ... & Iqbal, J. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis Online. [Link]

-

Preprints.org. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

Nikolova, S., Tzenkova, B., Yotova, T., Shivachev, B., Zlatkov, A., & Peikov, P. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current medicinal chemistry, 30(31), 3569-3580. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. [Link]

-

Chen, X., Li, X., Wang, X., Zhang, Y., Wang, Y., Xu, C., & Wang, B. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European journal of medicinal chemistry, 168, 339-347. [Link]

-

Singh, S. K., Singh, S., & Singh, D. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current drug targets, 21(14), 1438-1463. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. aminer.org [aminer.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents | Semantic Scholar [semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]